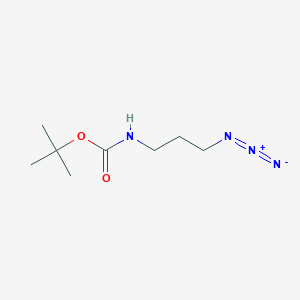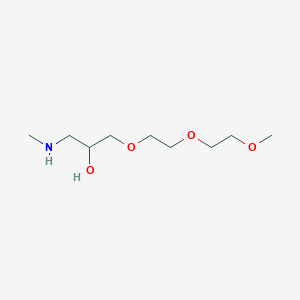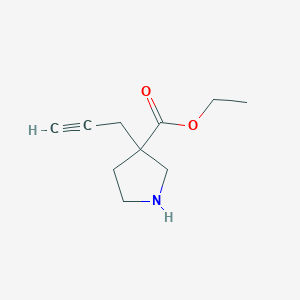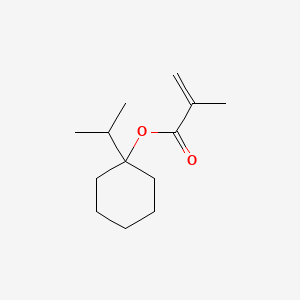
tert-butyl N-(3-azidopropyl)carbamate
概要
説明
tert-Butyl N-(3-azidopropyl)carbamate: is a chemical compound that features an azide group and a tert-butoxycarbonyl (Boc)-protected amino group. This compound is particularly notable for its reactivity in Click Chemistry, where it can react with alkynes, BCN, and DBCO. The Boc group can be deprotected under mild acidic conditions to form the free amine .
作用機序
Target of Action
Tert-butyl N-(3-azidopropyl)carbamate is a reagent containing an azide group and Boc-protected amino group . It is reactive with alkyne, BCN, DBCO via Click Chemistry . The primary targets of this compound are therefore molecules containing alkyne, BCN, or DBCO groups.
Mode of Action
The compound interacts with its targets through a process known as Click Chemistry . This is a type of chemical reaction that generates substances quickly and reliably by joining small units together. The Boc group can be deprotected under mild acidic conditions to form the free amine .
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the compound needs to be stored in dry, cool conditions, away from fire sources and oxidizing agents . These conditions can affect the compound’s stability and, consequently, its efficacy.
生化学分析
Biochemical Properties
The “tert-butyl N-(3-azidopropyl)carbamate” is used in preparation of disubstituted 1,5-naphthyridines as ALK5 inhibitors and therapeutic uses thereof
Cellular Effects
Given its role in the preparation of ALK5 inhibitors, it may influence cell function by impacting cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
It is known to be reactive with alkyne, BCN, DBCO via Click Chemistry , which suggests it may have binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression.
準備方法
Synthetic Routes and Reaction Conditions: tert-Butyl N-(3-azidopropyl)carbamate can be synthesized through a multi-step process. One common method involves the reaction of tert-butyl 3-bromopropylcarbamate with sodium azide. This reaction typically occurs in an organic solvent such as dimethylformamide (DMF) at elevated temperatures .
Industrial Production Methods: In industrial settings, the synthesis of this compound may involve the use of continuous flow reactors to ensure consistent product quality and yield. The use of automated systems can also help in scaling up the production process while maintaining safety and efficiency.
化学反応の分析
Types of Reactions: tert-Butyl N-(3-azidopropyl)carbamate undergoes several types of chemical reactions, including:
Substitution Reactions: The azide group can participate in nucleophilic substitution reactions.
Click Chemistry Reactions: The azide group reacts with alkynes in the presence of a copper catalyst to form triazoles.
Common Reagents and Conditions:
Copper Catalysts: Used in Click Chemistry reactions.
Mild Acids: Used for deprotecting the Boc group to form the free amine.
Major Products:
Triazoles: Formed from Click Chemistry reactions.
Free Amines: Formed after deprotection of the Boc group.
科学的研究の応用
tert-Butyl N-(3-azidopropyl)carbamate has a wide range of applications in scientific research:
Chemistry: Used as a reagent in Click Chemistry for the synthesis of complex molecules.
Biology: Employed in the labeling of biomolecules due to its reactivity with alkynes.
Medicine: Utilized in the development of pharmaceuticals, particularly in the synthesis of drug candidates.
Industry: Applied in the production of advanced materials and polymers.
類似化合物との比較
- tert-Butyl 3-bromopropylcarbamate
- 3-Azido-1-propanamine
- N-tert-butoxycarbonyl-N-(3-azidopropyl)amine
Uniqueness: tert-Butyl N-(3-azidopropyl)carbamate is unique due to its dual functionality, featuring both an azide group and a Boc-protected amino group. This dual functionality allows it to participate in a wide range of chemical reactions, making it a versatile reagent in synthetic chemistry .
特性
IUPAC Name |
tert-butyl N-(3-azidopropyl)carbamate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H16N4O2/c1-8(2,3)14-7(13)10-5-4-6-11-12-9/h4-6H2,1-3H3,(H,10,13) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OLSPEVFARDFFIS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NCCCN=[N+]=[N-] | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H16N4O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
200.24 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details










試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![Ethyl 1,2,3,4-tetrahydropyrrolo[1,2-a]pyrazine-8-carboxylate](/img/structure/B2974564.png)
![5-((4-(4-Methoxyphenyl)piperazin-1-yl)(3,4,5-trimethoxyphenyl)methyl)thiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2974569.png)

![N-(5-(2-(o-tolyloxy)acetyl)-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)furan-2-carboxamide](/img/structure/B2974571.png)
![2-(2-methoxyphenyl)-N-{7-oxaspiro[3.5]nonan-1-yl}acetamide](/img/structure/B2974573.png)



![1-(4-(5,7-Dimethylbenzo[d]thiazol-2-yl)piperazin-1-yl)-4-((4-methoxyphenyl)sulfonyl)butan-1-one](/img/structure/B2974579.png)


